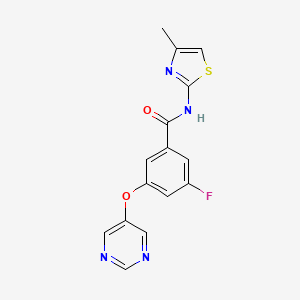
VU0409106
Overview
Description
VU 0409106 is a potent and selective negative allosteric modulator of metabotropic glutamate receptor subtype 5 (mGlu5). It has shown significant anxiolytic effects in various animal models and is known for its ability to penetrate the blood-brain barrier .
Mechanism of Action
Target of Action
VU0409106, also known as VU-0409106, VU 0409106, J65UDU5WEA, 3-Fluoro-N-(4-methyl-thiazol-2-yl)-5-(pyrimidin-5-yloxy)-benzamide, or 3-Fluoro-N-(4-methyl-2-thiazolyl)-5-(5-pyrimidinyloxy)benzamide, is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5) . The mGlu5 receptor is involved in modulating central reward pathways .
Mode of Action
Instead, it binds to an allosteric site on the receptor, changing the receptor’s conformation and reducing its affinity for its ligand . This results in a decrease in the receptor’s activity .
Biochemical Pathways
The mGlu5 receptor is part of the glutamate signaling pathway, which plays a key role in various neurological processes, including learning, memory, and emotion . By modulating the activity of the mGlu5 receptor, this compound can influence these processes .
Pharmacokinetics
This compound has been shown to penetrate the blood-brain barrier (BBB), which is crucial for its activity in the central nervous system . It demonstrates a good brain to plasma ratio that is near unity . Despite its high clearance and short half-life, this compound demonstrated efficacy in rodent models of anxiety after extravascular administration .
Result of Action
This compound shows anxiolytic effects in rat models in a concentration-dependent manner . It has also been found to reduce food consumption, body weight, and adipose tissue inflammation in diet-induced obese mice after chronic treatment . Furthermore, a negative modulation of mGlu5 also reduces binge-like eating, the most common type of eating disorder .
Biochemical Analysis
Biochemical Properties
VU0409106 interacts with mGlu5, a type of metabotropic glutamate receptor, and acts as a negative allosteric modulator (NAM) . It has been found to be metabolized by Aldehyde Oxidase (AO) and Cytochrome P450 enzymes .
Cellular Effects
This compound has shown anxiolytic effects in rat models in a concentration-dependent manner . It has also been observed to reduce feeding, body weight, and adipose tissue inflammation in mice treated with a high-fat diet .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the mGlu5 receptor as a negative allosteric modulator . It has been found to be metabolized by AO to M1 and by P450 enzymes to M4-M6 .
Dosage Effects in Animal Models
In animal models, this compound has shown anxiolytic effects in a concentration-dependent manner . In diet-induced obese mice, a 14-day treatment with this compound led to a reduction in feeding, body weight, and adipose tissue inflammation .
Metabolic Pathways
This compound is metabolized by Aldehyde Oxidase (AO) to M1 and by Cytochrome P450 enzymes to M4-M6 .
Transport and Distribution
This compound has been found to penetrate the blood-brain barrier
Subcellular Localization
Given its ability to cross the blood-brain barrier, it can be inferred that it is able to reach the central nervous system .
Preparation Methods
The synthesis of VU 0409106 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Chemical Reactions Analysis
VU 0409106 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
VU 0409106 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the modulation of metabotropic glutamate receptor subtype 5.
Biology: Investigated for its effects on neuronal signaling and behavior in animal models.
Medicine: Explored for its potential therapeutic effects in treating anxiety and other neurological disorders.
Industry: Utilized in the development of new drugs targeting metabotropic glutamate receptor subtype 5
Comparison with Similar Compounds
VU 0409106 is unique in its high selectivity and potency as a negative allosteric modulator of metabotropic glutamate receptor subtype 5. Similar compounds include:
Mavoglurant: Another negative allosteric modulator of metabotropic glutamate receptor subtype 5, used in clinical trials for treating fragile X syndrome.
Fenobam: A non-benzodiazepine anxiolytic that also acts as a negative allosteric modulator of metabotropic glutamate receptor subtype 5.
ADX-47273: A positive allosteric modulator of metabotropic glutamate receptor subtype 5, used in research for cognitive enhancement .
VU 0409106 stands out due to its specific binding affinity and efficacy in preclinical models, making it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
3-fluoro-N-(4-methyl-1,3-thiazol-2-yl)-5-pyrimidin-5-yloxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O2S/c1-9-7-23-15(19-9)20-14(21)10-2-11(16)4-12(3-10)22-13-5-17-8-18-6-13/h2-8H,1H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVLPJHYYFHCHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC(=CC(=C2)F)OC3=CN=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1276617-62-9 | |
| Record name | VU-0409106 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1276617629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VU-0409106 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J65UDU5WEA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide](/img/new.no-structure.jpg)
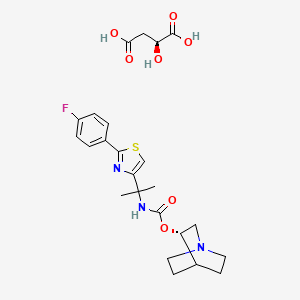
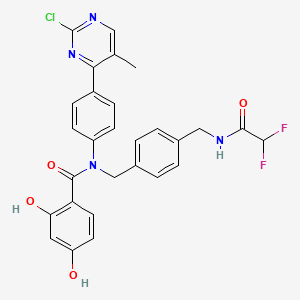
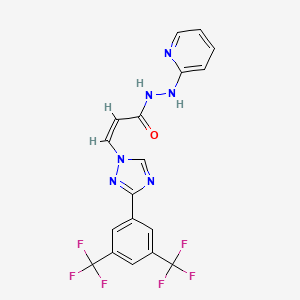
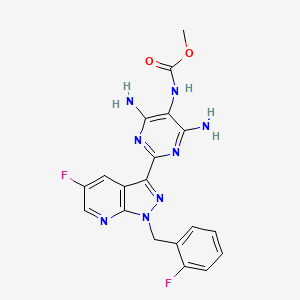
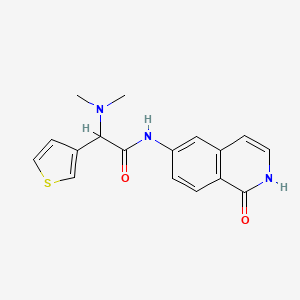
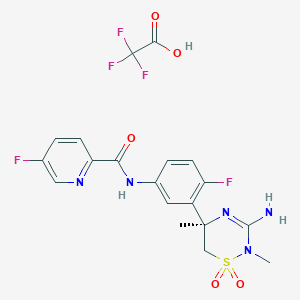
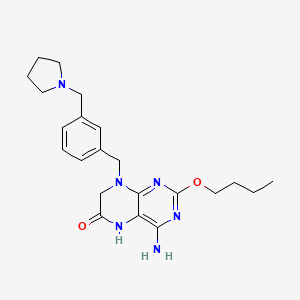
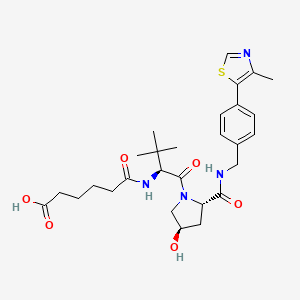
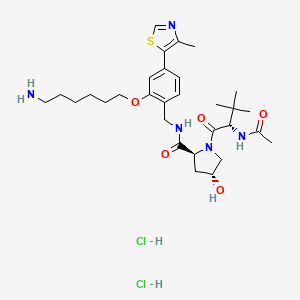
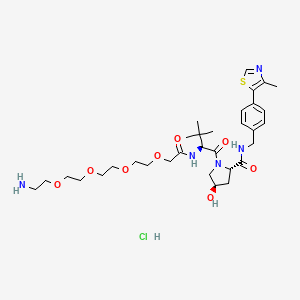
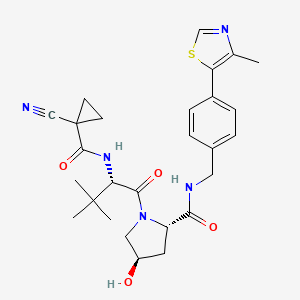
![2-[4-(2-Aminoethoxy)anilino]-8-(2-bicyclo[2.2.1]heptanyl)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B611681.png)
